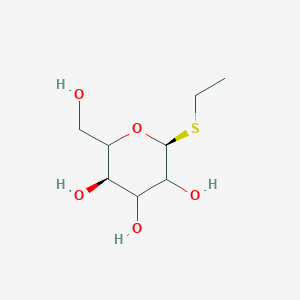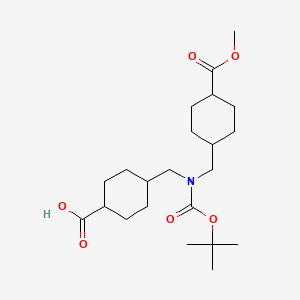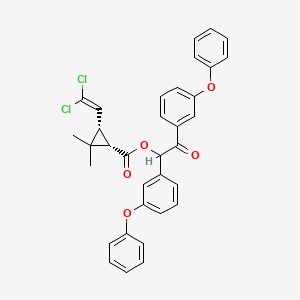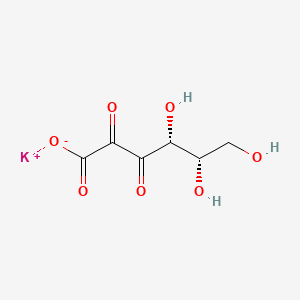
4-Bromo-5-phenylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-phenylthiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7BrO2S and a molecular weight of 283.14 g/mol . This compound belongs to the class of thiophene carboxylic acids, which are known for their diverse applications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiophene-2-carboxylic acid typically involves the bromination of 5-phenylthiophene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-phenylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-phenylthiophene-2-carboxylic acid
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Comparison: 4-Bromo-5-phenylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H7BrO2S |
|---|---|
Molekulargewicht |
283.14 g/mol |
IUPAC-Name |
4-bromo-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-8-6-9(11(13)14)15-10(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) |
InChI-Schlüssel |
CGNSNCVLLKSEMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
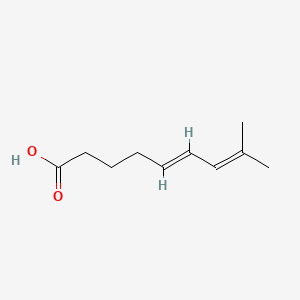
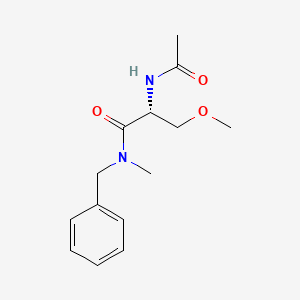


![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
